2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group and a phenyl group containing an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves the following steps:
Formation of the Ethenylphenylmethyl Sulfide: This step involves the reaction of 4-ethenylbenzyl chloride with sodium sulfide to form 4-ethenylbenzyl sulfide.
Cyclization to Form the Pyridine Ring: The 4-ethenylbenzyl sulfide is then reacted with a suitable pyridine precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and carbonyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-{[(4-Ethenylphenyl)methyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate
- Other Benzene Derivatives
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a sulfanyl group and a pyridine ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
65333-51-9 |
---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H13NOS/c1-2-12-6-8-13(9-7-12)11-17-14-5-3-4-10-15(14)16/h2-10H,1,11H2 |
InChI Key |
WHAHPQYLGCBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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